molecular formula C14H13N3S B5724020 2-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyridine

2-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B5724020
M. Wt: 255.34 g/mol
InChI Key: KHQNPVOLUHWXNA-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a methylphenylmethylsulfanyl substituent at the 2-position

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-11-5-4-6-12(9-11)10-18-14-15-13-7-2-3-8-17(13)16-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQNPVOLUHWXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

For industrial-scale production, the use of microwave-mediated synthesis is advantageous due to its efficiency and scalability. The reaction conditions can be optimized to ensure high yields and purity of the final product. Additionally, the use of environmentally friendly reagents and conditions aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, such as apoptosis in cancer cells or reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyridine stands out due to its unique structural features and the presence of the methylphenylmethylsulfanyl group, which imparts distinct chemical and biological properties

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